4-Quinolinamine, 3,5,7-trimethyl-N-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,7-Trimethyl-N-propylquinolin-4-amine: is a quinoline derivative, a class of compounds known for their diverse biological and chemical properties. Quinoline derivatives are widely used in medicinal chemistry due to their antimicrobial, antimalarial, and anticancer activities . The compound’s structure includes a quinoline core with three methyl groups at positions 3, 5, and 7, and a propylamine group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-trimethyl-N-propylquinolin-4-amine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Industrial Production Methods: Industrial production of 3,5,7-trimethyl-N-propylquinolin-4-amine may involve continuous flow synthesis techniques to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Quinoline derivatives are used as ligands in catalytic reactions, enhancing reaction rates and selectivity.
Material Science: Used in the synthesis of organic semiconductors and light-emitting diodes.
Biology and Medicine:
Antimicrobial Agents: Effective against a range of bacterial and fungal infections.
Antimalarial Drugs: Quinoline derivatives are key components in antimalarial medications.
Anticancer Agents: Exhibits cytotoxic activity against various cancer cell lines.
Industry:
Dyes and Pigments: Used in the production of dyes due to their stable chromophore structure.
Agriculture: Employed in the synthesis of agrochemicals for pest control.
Mechanism of Action
The mechanism of action of 3,5,7-trimethyl-N-propylquinolin-4-amine involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting replication and transcription processes. It also inhibits key enzymes involved in cellular metabolism, leading to cell death. The presence of the propylamine group enhances its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Quinoline: The parent compound, lacking the methyl and propylamine groups.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial with additional functional groups enhancing its activity.
Uniqueness: 3,5,7-Trimethyl-N-propylquinolin-4-amine is unique due to its specific substitution pattern, which enhances its biological activity and chemical stability. The presence of three methyl groups and a propylamine group provides a balance between hydrophobic and hydrophilic properties, making it versatile for various applications .
Properties
CAS No. |
61563-48-2 |
---|---|
Molecular Formula |
C15H20N2 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
3,5,7-trimethyl-N-propylquinolin-4-amine |
InChI |
InChI=1S/C15H20N2/c1-5-6-16-15-12(4)9-17-13-8-10(2)7-11(3)14(13)15/h7-9H,5-6H2,1-4H3,(H,16,17) |
InChI Key |
WIZIGMWGFHAYBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=NC2=CC(=CC(=C21)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.